molecular formula C13H10N2 B1666315 4-Aminoacridine CAS No. 578-07-4

4-Aminoacridine

Cat. No. B1666315
CAS RN: 578-07-4
M. Wt: 194.23 g/mol
InChI Key: QWAGALBSTFENEE-UHFFFAOYSA-N
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Description

4-Aminoacridine is an aminoacridine . It is a planar molecule that is structurally related to anthracene with one of the central CH groups replaced by nitrogen . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .


Synthesis Analysis

The synthesis of acridine-based scaffolds is not always straightforward . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Arya et al. presented the synthesis of acridine derivatives (120a–h, 121a–d, 122a–d, and 123a–d). Compounds (120a–h) were prepared by condensation of appropriate 9-aminoacridine derivatives (118a–h) with 9,10-dihydroanthracene-9,10-α,β-succinic anhydride (119) in tetrahydrofuran at room temperature .


Molecular Structure Analysis

Acridine derivatives form an important class of heterocycles containing nitrogen due to their broad range of pharmaceutical properties . They are characterized by unique physical and chemical properties, biological activities, and industrial applications .


Chemical Reactions Analysis

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine .


Physical And Chemical Properties Analysis

Acridine derivatives are characterized by unique physical and chemical properties, biological activities, and industrial applications . They are one of the most important nitrogen-containing heterocycle systems and have many applications in the therapeutic field .

Scientific Research Applications

Cellular Uptake in Antitumor Agents

4-Aminoacridine derivatives exhibit significant chemical and biological properties, particularly in the field of antitumor agents. A study by Peixoto et al. (2009) focused on the synthesis of 4-hydroxymethyl-3-aminoacridine and its iodine-labelled analogue, revealing insights into cellular distribution through real-time fluorescence microscopy and dynamic secondary ion mass spectrometry. This research pointed to the lysosomal localization of the active molecule, which is crucial for understanding its mechanism in antitumor activity (Peixoto et al., 2009).

Inhibition of Ribosome Biogenesis

The aminoacridines, including 4-Aminoacridine derivatives, have been studied for their potential in therapeutic repurposing and new drug development, mainly due to their ability to intercalate into DNA. Anikin and Pestov (2022) demonstrated that 9-aminoacridine inhibits both the transcription and processing of ribosomal RNA precursors in mammalian cells, thus impacting ribosome biogenesis. This provides a new avenue for developing ribosome biogenesis inhibitors (Anikin & Pestov, 2022).

DNA Structure Targeting for Antitumor Agents

Aminoacridines also play a role in targeting DNA structures, which is fundamental for many antitumor agents. Howell et al. (2012) investigated the effects of novel 9‐aminoacridine carboxamides on various DNA structures, highlighting their potential in stabilizing G‐quadruplex structures and impacting the biology of the Holliday junction, a key structure in DNA repair and recombination processes (Howell et al., 2012).

MALDI(-)-MS Matrix Material in Cultural Heritage Analysis

4-Aminoacridine derivatives, like monoaminoacridines, have been explored for their suitability as matrices in negative ion mode matrix-assisted laser desorption/ionization mass spectrometry (MALDI(-)-MS). This study by Tammekivi et al. (2021) highlights their application in analyzing various cultural heritage materials, demonstrating that aminoacridines can successfully be used as matrix materials in MALDI(-)-MS analysis (Tammekivi et al., 2021).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheets .

Future Directions

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . New promising unsymmetrical bisacridine derivatives (UAs) have been created .

properties

IUPAC Name

acridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAGALBSTFENEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206487
Record name 4-Aminoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoacridine

CAS RN

578-07-4
Record name 4-Acridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminoacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINOACRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16S346L1OM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxyacridine (722 mg, 3.70 mmol) in dioxane (20 mL) was added NaH (Aldrich, dry, 300 mg, 12.2 mmol) and Cs2CO3 (4.00 g, 12.2 mmol). The resulting mixture was stirred at room temperature for about 30 minutes, then 2-bromo-2-methyl-propanamide (2.03 g, 12.2 mmol) was added and the resulting mixture was stirred at reflux for 16 h. After the reflux period, NMP (20 mL), DMPU (2 mL), and NaH (Aldrich, dry, 100 mg, 4.07 mmol) were added. The resulting mixture was stirred at 150° C. for 72 h. The reaction was cooled to room temp., and partitioned between water (50 mL) and EtOAc (100 mL). The aqueous layer was extracted with EtOAc (100 mL) and the combined organics washed with water (2×50 mL), dried (Na2SO4), and concentrated to about 3 g of material. The brown oil was chromatographed on silica (200 mL, 4 cm diam. column), eluting with 1:9 then 3:7 EtOAc/hexane to obtain 4-aminoacridine as a brown solid (130 mg, 0.67 mmol, 18.1% yield).: mp 98-100° C. (lit 105-106° C., Albert, A. et. al., Chemistry and Industry (London), 1941, 60, 122T); 1H NMR (300 MHz, CDCl3) δ8.66 (s, 1 H), 8.23-8.19 (m, 1 H), 7.98-7.95 (m, 1 H), 7.74-7.69 (m, 1 H), 7.53-7.48 (m, 1 H), 7.34 (d, 1 H, J=1.72 Hz), 6.94 (dd, 1 H, J=3.32 Hz), 5.23 (br s, 2 H, N--H2); MS (CI/NH3) 195; IR 3377 (NH).
Quantity
722 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
18.1%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
DP Craig, LN Short - Journal of the Chemical Society (Resumed), 1945 - pubs.rsc.org
… regard to the 5- and the 10-position in the nucleus; eg, a 1-amino-group bears the same relation to the 10-position as a 4-amino-group does to the &position, so 1- and 4-aminoacridine …
Number of citations: 30 pubs.rsc.org
E Tammekivi, A Ghiami-Shomami… - Journal of the …, 2021 - ACS Publications
… This is the first study to examine 1-, 2-, and 4-aminoacridine as potential matrix material … 3- and 4-aminoacridine outperformed the other aminoacridines in the ease of obtaining …
Number of citations: 4 pubs.acs.org
RM Acheson, ML Burstall, CW Jefford… - Journal of the Chemical …, 1954 - pubs.rsc.org
Contrary to the conclusions reached by other workers using other methods, ultra-violet absorption measurements on solutions of 5-dimethylamino-, 5-imino-10-methyl4: 10-dihydro-, …
Number of citations: 27 pubs.rsc.org
K Shimi, G Boyer, JP Finet, JP Galy - Letters in Organic Chemistry, 2004 - researchgate.net
… on the arylation of 4-aminoacridine by copper diacetate-… 2 catalyzed arylation systems towards 4-aminoacridine : Ph3Bi(OAc… 4-Aminoacridine (1) was selected as typical substrate for our …
Number of citations: 8 www.researchgate.net
A Albert, B Ritchie - Journal of the Chemical Society (Resumed), 1943 - pubs.rsc.org
Examination of the chemical reactions of the five monoaminoacridines revealed no correlation as striking as that between ionisation and antisepsis (Part I). Nevertheless, the …
Number of citations: 43 pubs.rsc.org
A Blake, AR Peacocke - Biopolymers: Original Research on …, 1967 - Wiley Online Library
… All the monoaminoacridine cations, with the except ion of 4-aminoacridine which was not shdied, showed optical activity when bound to DNA. Not all the absorption bands, however, …
Number of citations: 35 onlinelibrary.wiley.com
M Fonte, N Tassi, D Fontinha, I Bouzón‐Arnáiz… - …, 2021 - Wiley Online Library
… Moreover, these results suggest that fusion of the chlorobenzene ring (affording the 4-aminoacridine moiety) to the original 8-aminoquinoline ring of parent PQ is advantageous for liver …
WJ Lee, JM Chea, YD Jahng - Bulletin of the Korean Chemical …, 2009 - koreascience.kr
… and 8-aminoquinoline-7-carbaldehyde afforded a mixture of mono- and 1,1'-bis(heteroaryl)-substituted ferrocenes in a ratio of 1 : 3.1 - 3.8, while the reaction with 4-aminoacridine3-…
Number of citations: 7 koreascience.kr
M Fonte, D Fontinha, D Moita, O Caño-Prades… - European Journal of …, 2023 - Elsevier
… family of compounds 2a-l, as promising multi-stage antiplasmodial leads obtained through the coupling of a series of trans-cinnamic acids to the aliphatic amine of the 4-aminoacridine …
Number of citations: 0 www.sciencedirect.com
FM Cowen - 1947 - search.proquest.com
… The benzologue of S^aminoquinoline, 4-aminoacridine, has long been known to have … of 8-aminoq.uinoline and benzologues of 4-aminoacridine. This investigation was confined to a …
Number of citations: 2 search.proquest.com

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